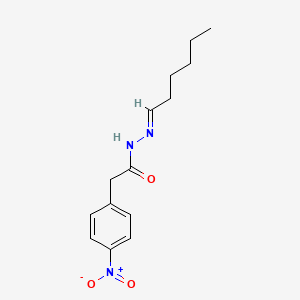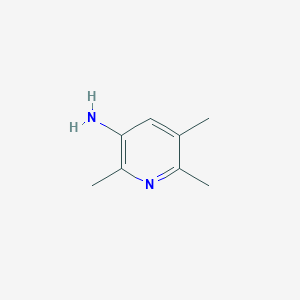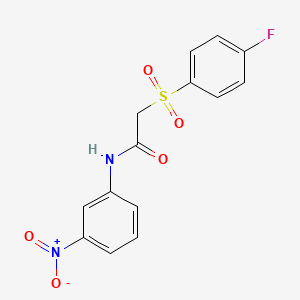
(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Mécanisme D'action
Target of Action
It’s known that nitrophenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions, often catalyzed by nanostructured materials . This reduction process can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various reactions, such as the reduction of 4-nitrophenol to 4-aminophenol . This reaction is considered a potentially important step in industrial water treatment and an attractive synthetic pathway .
Pharmacokinetics
Studies on similar nitrophenyl compounds suggest that they may have good pharmacokinetic profiles, with potential for high bioavailability .
Result of Action
Nitrophenyl compounds are known to have diverse biological activities, which can include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction medium can significantly affect the reduction rate of nitrophenyl compounds . Additionally, the use of different solvents can also impact the reaction kinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between hexanal and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The hydrazone linkage can be oxidized to form the corresponding azine or other oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the hydrazone nitrogen.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: 2-(4-aminophenyl)acetohydrazide.
Oxidation: Corresponding azine or other oxidized derivatives.
Substitution: Various substituted hydrazones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-nitrophenyl)acetohydrazide: Lacks the hexylidene group, making it less hydrophobic.
N’-benzylidene-2-(4-nitrophenyl)acetohydrazide: Contains a benzylidene group instead of a hexylidene group, affecting its reactivity and solubility.
N’-hexylidene-2-(4-aminophenyl)acetohydrazide: The nitro group is reduced to an amino group, altering its electronic properties.
Uniqueness
(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a hydrophobic hexylidene group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(E)-hexylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZDXRLZLLZKOB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)

![4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2812288.png)
![N'-(3,4-dimethoxyphenyl)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide](/img/structure/B2812289.png)

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)
![methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2812294.png)
![N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2812295.png)
![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2812296.png)
![N-{[6-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2812301.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2812303.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
